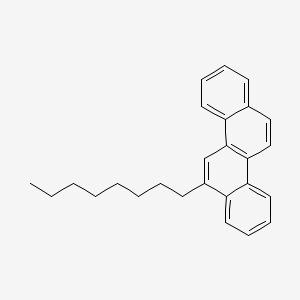
6-n-Octylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Octylchrysene is an organic compound with the molecular formula C26H28. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, with an octyl group attached to the sixth carbon atom of the chrysene structure
Vorbereitungsmethoden
The synthesis of 6-Octylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene reacts with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Analyse Chemischer Reaktionen
6-Octylchrysene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). .
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the aromatic rings of 6-Octylchrysene. .
Wissenschaftliche Forschungsanwendungen
6-Octylchrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions and environmental processes
Biology: Research on 6-Octylchrysene includes its interactions with biological systems, particularly its potential mutagenic and carcinogenic effects
Medicine: While not widely used in medicine, studies on 6-Octylchrysene contribute to understanding the health impacts of PAHs and developing strategies to mitigate their effects
Industry: In industrial applications, 6-Octylchrysene can be used in the synthesis of advanced materials, such as organic semiconductors and other functional materials
Wirkmechanismus
The mechanism of action of 6-Octylchrysene involves its interaction with cellular components, particularly DNA. As a PAH, it can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
56248-66-9 |
|---|---|
Molekularformel |
C26H28 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
6-octylchrysene |
InChI |
InChI=1S/C26H28/c1-2-3-4-5-6-7-13-21-19-26-22-14-9-8-12-20(22)17-18-25(26)24-16-11-10-15-23(21)24/h8-12,14-19H,2-7,13H2,1H3 |
InChI-Schlüssel |
KTSUECCHGKCKHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
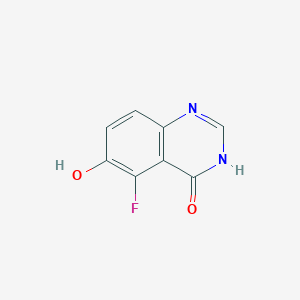
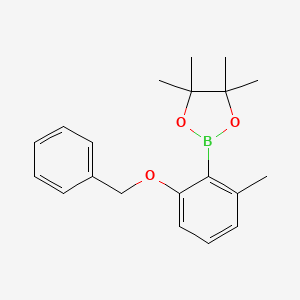
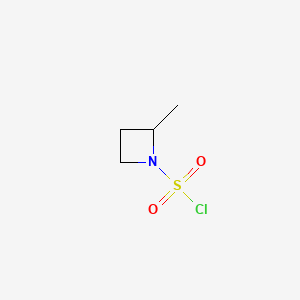


![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)

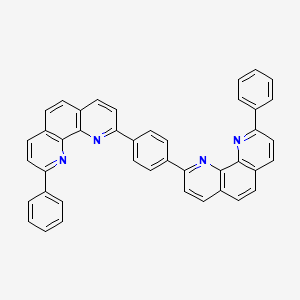
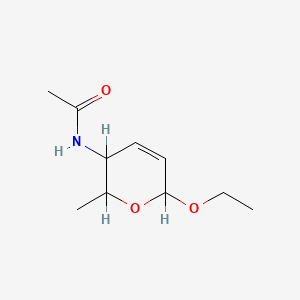
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
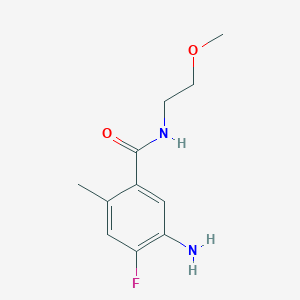
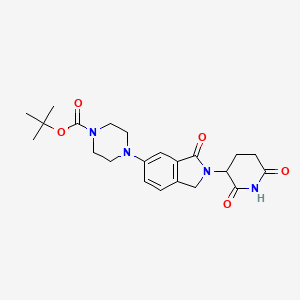
![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)
